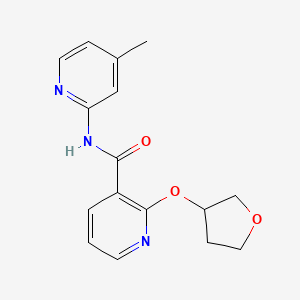

N-(4-methylpyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methylpyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THF-MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Facile and Efficient Synthesis for Biological Activity

Nicotinamide derivatives, including structures similar to N-(4-methylpyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, play a crucial role in many biological processes. A study by Rienzo et al. (2010) highlights a rapid and efficient method for preparing alkyl derivatives of nicotinamide, which are attractive for the synthesis of biologically active compounds due to nicotinamide's key role in such processes (Rienzo et al., 2010).

Metabolic Implications and Toxicology

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a significant role in the metabolism of nicotinamide derivatives. NNMT's activity and its major metabolite, N-methyl-2-pyridone-5-carboxamide (2PY), have been investigated for potential uremic toxicities and implications in metabolic diseases such as obesity and diabetes. Lenglet et al. (2016) discuss the toxicological profile of 2PY and its metabolism, providing insights into the biochemical pathways involved (Lenglet et al., 2016).

Role in Cancer Metabolism

Overexpression of NNMT in various human cancers suggests a link between nicotinamide metabolism and tumorigenesis. A study by Ulanovskaya et al. (2013) indicates that NNMT affects the methylation potential of cancer cells, leading to altered epigenetic states and the expression of pro-tumorigenic genes. This points to a direct link between metabolic enzyme deregulation and cancer cell methylation landscapes (Ulanovskaya et al., 2013).

Potential Therapeutic Targets

The enzymatic activity of NNMT and its role in metabolic disorders such as obesity and type-2 diabetes have made it a target for therapeutic intervention. Kannt et al. (2018) describe a small molecule inhibitor of NNMT that demonstrates metabolic benefits, such as insulin sensitization and glucose modulation, in animal models of metabolic disease. This highlights the potential of targeting NNMT for the treatment of metabolic disorders (Kannt et al., 2018).

Eigenschaften

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-4-7-17-14(9-11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHHRAQRHIZLCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)

![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)